molecular formula C18H23NO4 B5850238 1-(2,4-dimethoxyphenyl)-N-[(2,5-dimethoxyphenyl)methyl]methanamine

1-(2,4-dimethoxyphenyl)-N-[(2,5-dimethoxyphenyl)methyl]methanamine

Cat. No.: B5850238
M. Wt: 317.4 g/mol
InChI Key: QKAYRBXMSRDDMI-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-N-[(2,5-dimethoxyphenyl)methyl]methanamine is an organic compound characterized by the presence of two methoxy groups on each of the phenyl rings

Preparation Methods

The synthesis of 1-(2,4-dimethoxyphenyl)-N-[(2,5-dimethoxyphenyl)methyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 2,5-dimethoxybenzylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a reducing agent such as sodium borohydride (NaBH4) to reduce the imine intermediate formed during the reaction.

    Industrial Production: Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-N-[(2,5-dimethoxyphenyl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced amine derivatives.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides, forming various substituted derivatives.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-N-[(2,5-dimethoxyphenyl)methyl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-[(2,5-dimethoxyphenyl)methyl]methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)-N-[(2,5-dimethoxyphenyl)methyl]methanamine can be compared with other similar compounds:

    Similar Compounds: Examples include 1-(2,4-dimethoxyphenyl)-2-methyl-1-propanone and 1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione.

    Uniqueness: The presence of two methoxy groups on each phenyl ring and the specific arrangement of these groups confer unique chemical properties and reactivity to the compound.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-[(2,5-dimethoxyphenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-20-15-7-8-17(22-3)14(9-15)12-19-11-13-5-6-16(21-2)10-18(13)23-4/h5-10,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAYRBXMSRDDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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